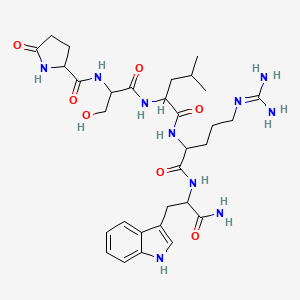

pGlu-Ser-Leu-Arg-Trp-NH2

CAS No.:

Cat. No.: VC16251716

Molecular Formula: C31H46N10O7

Molecular Weight: 670.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H46N10O7 |

|---|---|

| Molecular Weight | 670.8 g/mol |

| IUPAC Name | N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35) |

| Standard InChI Key | XORALSSAZDWAKT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 |

Introduction

Structural Characterization of pGlu-Ser-Leu-Arg-Trp-NH2

Primary Sequence and Modifications

The peptide pGlu-Ser-Leu-Arg-Trp-NH2 consists of five amino acid residues:

-

N-terminal pyroglutamic acid (pGlu): A cyclic derivative of glutamic acid that confers resistance to aminopeptidase degradation .

-

Serine (Ser): A polar residue at position 2, often involved in phosphorylation or hydrogen bonding.

-

Leucine (Leu): A hydrophobic residue at position 3, contributing to structural stability.

-

Arginine (Arg): A positively charged residue at position 4, critical for receptor binding or enzymatic interactions.

-

Tryptophan (Trp): An aromatic residue at position 5, with potential roles in receptor activation via hydrophobic or π-stacking interactions.

-

C-terminal amide (-NH2): Replaces the free carboxyl group, enhancing metabolic stability .

Molecular Properties

Computed physicochemical properties for pGlu-Ser-Leu-Arg-Trp-NH2 are extrapolated from analogous peptides :

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₀N₁₂O₈ |

| Molecular Weight | 778.9 g/mol |

| XLogP3 | -2.5 |

| Hydrogen Bond Donors | 12 |

| Hydrogen Bond Acceptors | 15 |

| Rotatable Bonds | 18 |

The peptide’s amphipathic nature (hydrophobic Trp/Leu vs. polar Arg/Ser) suggests potential membrane interactions or receptor binding capabilities.

Enzymatic Degradation and Stability

Role of Endopeptidases

-

Endopeptidase-24.15 preferentially hydrolyzes bonds after aromatic (Tyr) or hydrophobic (Leu) residues .

For pGlu-Ser-Leu-Arg-Trp-NH2, potential cleavage sites include:

-

Ser-Leu: Susceptible to endopeptidase-24.15 if structural motifs match LHRH degradation patterns.

-

Leu-Arg: Atypical cleavage site due to Arg’s positive charge, possibly resistant to hydrolysis.

Inhibitors like cFP-AAF-pAB (blocking endopeptidase-24.15) could prolong the peptide’s half-life in vivo .

Biological Activity and Receptor Interactions

Hypothesized Functions

-

Neuroendocrine signaling: Compact peptides often modulate hormone release (e.g., somatostatin analogs).

-

Immune modulation: Arg-Trp motifs are implicated in chemokine-like activity.

-

Antimicrobial potential: Cationic Arg and hydrophobic Trp/Leu residues are common in antimicrobial peptides.

Synthetic and Analytical Considerations

Synthesis Challenges

-

Pyroglutamate formation: Requires cyclization of glutamic acid during solid-phase synthesis.

-

C-terminal amidation: Achieved via resin-based protocols using Rink amide resin.

Analytical Data

Hypothetical mass spectrometry and HPLC profiles, based on PubChem data for related peptides :

| Technique | Expected Outcome |

|---|---|

| ESI-MS | [M+H]⁺ = 779.9 m/z |

| Reverse-Phase HPLC | Retention time: 12–14 min (C18 column, 0.1% TFA) |

Comparative Analysis with Known Peptides

Structural Analogues

Comparison to LHRH fragments and truncated analogs :

The absence of Gly and Pro residues in pGlu-Ser-Leu-Arg-Trp-NH2 may reduce conformational flexibility compared to LHRH.

Future Research Directions

Priority Investigations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume